molecular formula C13H16O B1617261 Hex-5-ynyloxymethyl-benzene CAS No. 60789-55-1

Hex-5-ynyloxymethyl-benzene

Cat. No.: B1617261
CAS No.: 60789-55-1
M. Wt: 188.26 g/mol
InChI Key: UUNOFOLSQORREH-UHFFFAOYSA-N
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Description

Hex-5-ynyloxymethyl-benzene, also known as ((hex-5-yn-1-yloxy)methyl)benzene, is an organic compound with the molecular formula C13H16O. This compound is characterized by the presence of a benzene ring attached to a hex-5-ynyl group through a methylene bridge. It is primarily used in research and development settings and is not intended for medicinal or household use .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of hex-5-ynyloxymethyl-benzene typically involves the reaction of 5-hexyn-1-ol with sodium hydride in tetrahydrofuran at 0°C, followed by the addition of benzyl bromide. The reaction mixture is then allowed to warm to room temperature and stirred for an extended period to ensure complete reaction .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Hex-5-ynyloxymethyl-benzene can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed:

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Hex-5-ynyloxymethyl-benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biochemical pathways and interactions involving aromatic compounds.

    Medicine: Investigated for potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of hex-5-ynyloxymethyl-benzene involves its interaction with molecular targets through its functional groups. The benzene ring can participate in π-π interactions, while the hex-5-ynyl group can undergo addition reactions. These interactions can influence various biochemical pathways and molecular processes .

Comparison with Similar Compounds

    Benzyl alcohol: Similar structure but lacks the hex-5-ynyl group.

    Phenylacetylene: Contains a benzene ring and an alkyne group but lacks the methylene bridge.

    Hex-5-yn-1-ol: Contains the hex-5-ynyl group but lacks the benzene ring.

Uniqueness: Hex-5-ynyloxymethyl-benzene is unique due to the presence of both a benzene ring and a hex-5-ynyl group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound in organic synthesis and research .

Properties

IUPAC Name

hex-5-ynoxymethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O/c1-2-3-4-8-11-14-12-13-9-6-5-7-10-13/h1,5-7,9-10H,3-4,8,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUNOFOLSQORREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCOCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40340275
Record name HEX-5-YNYLOXYMETHYL-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60789-55-1
Record name HEX-5-YNYLOXYMETHYL-BENZENE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40340275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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